(S)-4,5,6,7-Tetrahidro-N2,N6-propionil-2,6-benzotiazoldiamina

Descripción general

Descripción

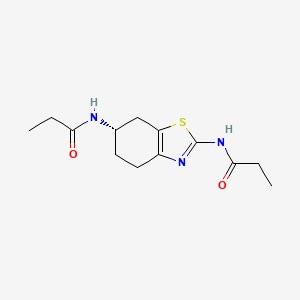

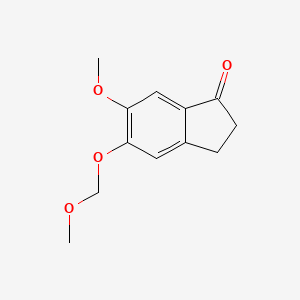

(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.374. The purity is usually 95%.

BenchChem offers high-quality (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de Resistencia a los Insecticidas

La (S)-4,5,6,7-Tetrahidro-N2,N6-propionil-2,6-benzotiazoldiamina se ha utilizado en estudios relacionados con la resistencia a los insecticidas. Se ha descubierto que los altos niveles de resistencia a la diamida, que comprometen la eficacia de la diamida a las tasas de campo recomendadas, se han demostrado que están conferidos por mutaciones en el sitio diana de RyR que afectan la unión de la diamida . Esta investigación es crucial para comprender el estado global de la resistencia a los insecticidas de diamida en plagas lepidópteras .

Control de Plagas

El compuesto se ha utilizado en el control de especies de plagas lepidópteras en diversos sistemas de cultivo agronómicos y hortícolas . Proporciona niveles de control confiables en la mayoría de los entornos .

Estudios de Bioactividad

La this compound se ha utilizado en estudios centrados en su bioactividad. Se ha descubierto que tiene una actividad biológica significativa, que es crucial en su función como insecticida .

Estudios de Ecotoxicidad

Se han realizado estudios sobre la toxicidad ecológica de la this compound. Comprender su ecotoxicidad es importante para evaluar su impacto ambiental .

Estudios de Destino Residual

Se ha investigado el destino residual de la this compound. Esto implica estudiar cómo se comporta el compuesto en el medio ambiente después de su aplicación, incluida su degradación y movimiento .

Síntesis e Identificación

La this compound se ha utilizado en estudios relacionados con su síntesis e identificación . Comprender la síntesis del compuesto es crucial para su producción, mientras que su identificación es importante para el control de calidad y los fines regulatorios .

Mecanismo De Acción

Target of Action

Pramipexole diamide, also known as (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine, primarily targets the D2 family of dopamine receptors , with a significantly higher affinity for the D3 receptor . These receptors are predominantly located in the mesolimbic system and at lower levels in the striatal areas .

Mode of Action

As a dopamine agonist , pramipexole diamide mimics the action of dopamine by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity on the nerves of the striatum and substantia nigra . The activation of these receptors can lead to various changes in neuronal activity and neurotransmission, which can help alleviate symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome (RLS) .

Biochemical Pathways

Pramipexole diamide’s action on dopamine receptors influences several biochemical pathways. For instance, it has been found to protect dopaminergic neurons against the effects of transient forebrain ischemia and against the neurotoxic effects of certain substances . It also modulates fronto-subthalamic or fronto-striatal pathways during sequential working memory . These effects on biochemical pathways can lead to downstream effects such as improved neurological recovery and reduced levels of mitochondrial reactive oxygen species (ROS) and calcium after ischemia .

Pharmacokinetics

Pramipexole diamide is rapidly absorbed, reaching high plasma concentrations within 1–2 hours . It has a half-life of approximately 8.5-12 hours . The main route of pramipexole elimination is through the urine, with 90% of a pramipexole dose found in the urine, almost entirely as unchanged drug . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of pramipexole diamide, influencing its therapeutic effects.

Result of Action

The action of pramipexole diamide leads to molecular and cellular effects that can alleviate symptoms of Parkinson’s disease and RLS. By stimulating dopamine activity, it can help manage symptoms such as tremor, rigidity, and bradykinesia (slow movement) . Furthermore, it has been found to promote neurological recovery and reduce levels of mitochondrial ROS and calcium after ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pramipexole diamide. For instance, the presence of certain excipients can lead to the formation of degradation impurities . Additionally, the quality of life of patients with Parkinson’s disease, which can be influenced by various environmental factors, has been found to improve with pramipexole treatment .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Pramipexole Diamide are yet to be fully elucidated. Given its structural similarity to Pramipexole, it is plausible that it may interact with similar enzymes, proteins, and other biomolecules. Pramipexole is known to act as a dopamine agonist, preferentially binding to D3 dopamine receptors . It is possible that Pramipexole Diamide may exhibit similar biochemical interactions.

Cellular Effects

Pramipexole has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting on dopamine receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . It is possible that Pramipexole Diamide may have similar effects on cellular processes.

Molecular Mechanism

Pramipexole is known to exert its effects at the molecular level by binding to D3 dopamine receptors, which can lead to changes in gene expression and enzyme activation or inhibition . It is plausible that Pramipexole Diamide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Pramipexole have shown that it has a half-life of about 8.5-12 hours This suggests that the compound is relatively stable and does not degrade quickly

Dosage Effects in Animal Models

The effects of different dosages of Pramipexole Diamide in animal models have not been extensively studied. Studies on Pramipexole have shown neuroprotective effects in a Parkinson’s disease mouse model

Metabolic Pathways

Pramipexole is primarily eliminated through the urine, almost entirely as unchanged drug

Propiedades

IUPAC Name |

N-[(6S)-2-(propanoylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h8H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNBFXOKKQJGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743987 | |

| Record name | N,N'-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diyl]dipropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346617-47-7 | |

| Record name | Pramipexole diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diyl]dipropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRAMIPEXOLE DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN6KRQ7WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)